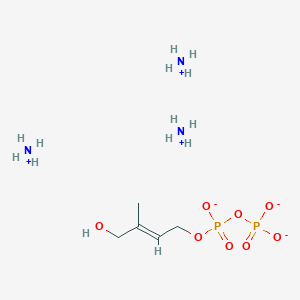

HDMAPP (ammonium salt)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- HMBPP triammonium is a non-peptide ligand that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity . It induces the expansion of human memory Vγ9Vδ2 T cells, but does not increase their ability to inhibit intracellular mycobacterial growth . This suggests that HMBPP triammonium could be used in research related to immune responses and inflammation .

- HMBPP triammonium plays a role in the adaptive immune response. It has been found that systemic infection and reinfection with attenuated Listeria monocytogenes can induce multieffector-functional immune responses of phosphoantigen-specific Vγ2Vδ2 T cells . This suggests that HMBPP triammonium could be used in research related to adaptive immunity .

- HMBPP triammonium is involved in the interaction between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex . This interaction is crucial for the Vγ9Vδ2 T cell response to phosphoantigen . This suggests that HMBPP triammonium could be used in research related to receptor pharmacology .

- HMBPP triammonium is a metabolite of the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals . It is a protease-resistant and phosphatase-sensitive pyrophosphate produced by bacteria and plants . This suggests that HMBPP triammonium could be used in research related to biochemicals .

- HMBPP triammonium is an intermediate of the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is necessary for survival in various organisms such as cyanobacteria, plastids of algae and higher plants, and the apicoplast of human malaria parasites . This suggests that HMBPP triammonium could be used in research related to the non-mevalonate pathway .

Immunology & Inflammation

Adaptive Immunity

Receptor Pharmacology

Biochemicals

Non-mevalonate Pathway

Isoprenoid Biosynthesis

- HMBPP triammonium has been found to stimulate the feeding of main mosquito vectors on blood and artificial toxic sources . The addition of 10 μM HMBPP to blood meals significantly increased feeding in all the species investigated . This suggests that HMBPP triammonium could be used in research related to mosquito feeding and vector control .

- HMBPP triammonium is involved in the activation of Vγ9Vδ2 T cells. It binds to the intracellular domain of butyrophilin 3A1, triggering extracellular interactions with the Vγ9Vδ2 T cell receptor . This suggests that HMBPP triammonium could be used in research related to T cell activation .

Mosquito Feeding

T Cell Activation

- HMBPP triammonium has been found to stimulate the feeding of main mosquito vectors on blood and artificial toxic sources . The addition of 10 μM HMBPP to blood meals significantly increased feeding in all the species investigated . This suggests that HMBPP triammonium could be used in research related to vector control .

- HMBPP triammonium is involved in the activation of Vγ9Vδ2 T cells. It binds to the intracellular domain of butyrophilin 3A1, triggering extracellular interactions with the Vγ9Vδ2 T cell receptor . This suggests that HMBPP triammonium could be used in research related to T cell activation .

Vector Control

T Cell Activation

HDMAPP (ammonium salt), scientifically known as (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate, is a bioactive compound with the chemical formula CHNOP. This compound is recognized for its role as an activator of gamma delta T lymphocytes, which are crucial components of the immune system. The ammonium salt form enhances its solubility and bioavailability, making it suitable for various biological applications .

- There is no publicly available information on the specific safety hazards associated with HMBPP triammonium. As with any research chemical, it is advisable to handle it with appropriate precautions and consult safety data sheets (SDS) if available.

HDMAPP participates in several biochemical pathways, primarily influencing the synthesis of tumor necrosis factor-alpha (TNF-α). The compound acts through specific interactions with T cell receptors, leading to downstream signaling events that enhance immune responses. Its mechanism involves binding to the T cell receptor on Vγ9Vδ2 T lymphocytes with high affinity, which subsequently stimulates TNF-α synthesis with an IC50 value of approximately 0.91 nM .

The primary biological activity of HDMAPP (ammonium salt) is its potent stimulation of gamma delta T lymphocytes. This activation results in the production of pro-inflammatory cytokines such as TNF-α, which play a significant role in immune responses and inflammation. Studies have shown that HDMAPP can effectively enhance immune cell proliferation and cytokine production, indicating its potential utility in immunotherapy and vaccine development .

The synthesis of HDMAPP (ammonium salt) typically involves the following steps:

- Starting Materials: The synthesis begins with appropriate precursors such as phosphoric acid derivatives and organic alcohols.

- Formation of Pyrophosphate: The key step involves the formation of the pyrophosphate bond through a condensation reaction.

- Ammonium Salt Formation: The final product is obtained by neutralizing the pyrophosphate compound with ammonium hydroxide or another ammonium source to yield the ammonium salt form.

This multi-step synthetic route allows for the production of HDMAPP in a laboratory setting, ensuring purity and efficacy for research applications .

HDMAPP (ammonium salt) has several notable applications:

- Immunotherapy: Its ability to activate gamma delta T lymphocytes makes it a candidate for immunotherapeutic strategies against cancers and infectious diseases.

- Research Tool: Used extensively in immunological studies to explore T cell activation mechanisms and cytokine production.

- Vaccine Development: Potentially serves as an adjuvant in vaccine formulations to enhance immune responses .

Interaction studies indicate that HDMAPP binds specifically to gamma delta T lymphocyte receptors, facilitating robust immune responses. The compound's high affinity for these receptors (EC50 = 0.39 nM) suggests that it can significantly modulate immune functions, making it a valuable tool for studying immune mechanisms and developing therapeutic strategies .

Several compounds share structural or functional similarities with HDMAPP (ammonium salt). These include:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Isopentenyl pyrophosphate | Similar backbone | Precursor in isoprenoid synthesis | Essential for various biosynthetic pathways |

| Geranylgeranyl pyrophosphate | Longer carbon chain | Involved in protein prenylation | Critical for cell signaling |

| Farnesyl pyrophosphate | Intermediate length | Protein modification | Key role in signal transduction |

Uniqueness of HDMAPP: Unlike these similar compounds, HDMAPP specifically targets gamma delta T lymphocytes, promoting TNF-α synthesis and enhancing immune responses more effectively than others. Its ammonium salt form also improves solubility and bioactivity in biological systems .

The methylerythritol phosphate pathway represents a fundamental metabolic route for the biosynthesis of isoprenoid precursors in bacteria, plant plastids, and apicomplexan parasites [1] [2]. This pathway, also known as the non-mevalonate pathway, serves as an alternative to the mevalonate pathway found in archaea and eukaryotes [1] [2]. HDMAPP ammonium salt, chemically designated as (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate triammonium salt, functions as a crucial intermediate within this biosynthetic network [3] [4].

The MEP pathway consists of seven enzymatic steps that collectively transform simple metabolic precursors into the universal isoprenoid building blocks isopentenyl pyrophosphate and dimethylallyl pyrophosphate [2] [5]. The pathway initiates with the thiamine diphosphate-dependent condensation of pyruvate and D-glyceraldehyde 3-phosphate by 1-deoxy-D-xylulose 5-phosphate synthase to produce 1-deoxy-D-xylulose 5-phosphate [6]. This intermediate undergoes reductive isomerization by DXP reductoisomerase to yield 2-C-methyl-D-erythritol 4-phosphate, marking the first committed step of the pathway [6].

Subsequent enzymatic transformations involve the sequential action of CDP-ME synthase, CDP-ME kinase, and MEcPP synthase, which convert 2-C-methyl-D-erythritol 4-phosphate through cytidine diphosphate intermediates to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate [6]. The final two steps of the pathway are catalyzed by iron-sulfur cluster-containing enzymes: IspG converts 2-C-methyl-D-erythritol-2,4-cyclodiphosphate to HDMAPP, while IspH transforms HDMAPP into both isopentenyl pyrophosphate and dimethylallyl pyrophosphate [7] [8].

The MEP pathway demonstrates remarkable metabolic flexibility and regulatory sophistication. Recent investigations have revealed that the pathway serves dual functions: metabolic production of isoprenoid precursors and oxidative stress sensing through the accumulation of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate [9] [10]. This bifunctional nature positions HDMAPP as both a metabolic intermediate and a potential signaling molecule within cellular stress response networks [9] [10].

Enzymatic Production via IspG

The enzymatic production of HDMAPP is catalyzed by IspG, also designated as GcpE, which represents the penultimate enzyme in the methylerythritol phosphate pathway [11] [12]. IspG functions as an oxygen-sensitive iron-sulfur cluster enzyme that catalyzes the reductive ring-opening and dehydration of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate to produce HDMAPP [12] [13].

The structural architecture of IspG comprises two distinct domains: a triose phosphate isomerase barrel domain and a separate domain containing the [4Fe-4S] cluster [13]. The enzymatic mechanism involves substrate binding within the triose phosphate isomerase barrel funnel, which induces a substantial conformational change characterized by a 60-degree rotation of the [4Fe-4S] cluster-containing domain onto the barrel entrance [13]. This conformational rearrangement effectively seals the active site from bulk solvent, protecting the oxygen-sensitive iron-sulfur cluster and facilitating substrate processing [13].

The catalytic mechanism of IspG proceeds through a reductive dehydration process requiring two electrons and involving direct coordination between the substrate and the [4Fe-4S] cluster [12] [13]. X-ray crystallographic analysis of the IspG-MEcPP complex from Thermus thermophilus at 1.55 Å resolution revealed that the C3 oxygen atom of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate coordinates directly to the apical iron of the [4Fe-4S] cluster [13]. This coordination represents the initial step in substrate activation and subsequent electron transfer processes [13].

The enzymatic transformation catalyzed by IspG demonstrates remarkable mechanistic sophistication. The reductive ring-opening process involves the cleavage of the cyclic diphosphate structure accompanied by the elimination of water, resulting in the formation of the butenyl framework characteristic of HDMAPP [12]. The reaction requires external reducing equivalents, typically provided by biological electron transport systems such as NADPH/flavodoxin/flavodoxin reductase in bacterial systems [12].

IspG exhibits notable substrate specificity and regulatory properties. The enzyme demonstrates tight binding affinity for its substrate, with the substrate-enzyme complex showing enhanced stability compared to the apoenzyme [12]. This binding interaction not only facilitates catalysis but also provides protection against oxidative damage, as the [4Fe-4S] cluster is particularly vulnerable to oxygen-mediated degradation [14] [10].

Conversion to IPP/DMAPP by IspH

The final enzymatic transformation in the methylerythritol phosphate pathway is catalyzed by IspH, also known as LytB, which converts HDMAPP into the universal isoprenoid precursors isopentenyl pyrophosphate and dimethylallyl pyrophosphate [7] [8]. This enzymatic reaction represents a unique example of bioorganometallic catalysis involving a [4Fe-4S] cluster and demonstrates remarkable mechanistic complexity [8] [15].

IspH catalyzes a reductive dehydroxylation reaction requiring two electrons and two protons, resulting in the simultaneous formation of both isopentenyl pyrophosphate and dimethylallyl pyrophosphate in a characteristic ratio of approximately 5:1 to 6:1 [16] [17]. This product distribution differs significantly from the equilibrium established by isopentenyl pyrophosphate isomerase, which favors dimethylallyl pyrophosphate with a ratio of 3:7 [17]. The unique product ratio generated by IspH reflects the distinct mechanistic pathway employed by this iron-sulfur cluster enzyme [17].

The catalytic mechanism of IspH involves multiple distinct phases, beginning with substrate binding and proceeding through a series of electron transfer and protonation events [8] [15]. Crystal structures of IspH in complex with HDMAPP reveal that the substrate adopts a hairpin conformation with the C1 hydroxyl group coordinating directly to the unique iron site of the [4Fe-4S] cluster [18] [15]. This coordination forms an alkoxide complex that is stabilized by an extensive hydrogen-bonding network involving Thr167 as a proton relay system [15].

The reductive dehydroxylation mechanism proceeds through the formation of radical intermediates. Following initial substrate binding and alkoxide formation, electron transfer from the [4Fe-4S] cluster generates an allyl radical intermediate [8] [15]. This radical species subsequently receives a second electron to form an allyl anion, which is stabilized through interaction with the apical iron center of the cluster [15]. The final protonation step determines the product distribution, with protonation at C1 yielding dimethylallyl pyrophosphate and protonation at C3 producing isopentenyl pyrophosphate [15].

The enzymatic properties of IspH demonstrate significant variation among different species. Recombinant IspH from Escherichia coli exhibits relatively modest activity of 3 nmol min⁻¹ mg⁻¹ when assayed under anaerobic conditions with appropriate reducing systems [17]. In contrast, IspH from the thermophilic bacterium Aquifex aeolicus demonstrates approximately 3000-fold higher activity, reaching ~9000 nmol min⁻¹ mg⁻¹ when purified under strict anaerobic conditions [17]. These activity differences reflect variations in cluster stability, protein fold, and cofactor requirements among different species [19] [20].

The iron-sulfur cluster of IspH exhibits complex electronic properties that have been characterized through Mössbauer spectroscopy and other biophysical techniques [17]. The cluster exists in multiple electronic states, with three distinct iron components identified: mixed-valence Fe²⁺⁵⁺ pairs, high-spin Fe³⁺, and hexa-coordinated Fe²⁺ species [17]. These electronic variations reflect the dynamic nature of the cluster during catalysis and substrate binding events [17].

IspH demonstrates extreme sensitivity to oxygen, which rapidly inactivates the enzyme through cluster degradation [7] [8] [17]. However, substrate binding provides significant protection against oxidative damage, with HDMAPP-bound enzyme retaining 95% activity even after prolonged oxygen exposure [18]. This protective effect correlates with the closed conformation adopted by the enzyme upon substrate binding, which shields the iron-sulfur cluster from reactive oxygen species [18].

Purity

Exact Mass

Appearance

Storage

Dates

2. Tanaka, Y., Morita, C.T., Tanaka, Y., et al. Natural and synthetic non-peptide antigens recognized by humanγδT cells. Nature 375, 155-158 (1995).

3. Boëdec, A., Sicard, H., Dessolin, J., et al. Synthesis and biological activity of phosphonate analogues and geometric isomers of the highly potent phosphoantigen (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate. Journal of Medicinal Chemistry 51, 1747-1754 (2008).

4. DeBarros, A., Chevas-Ferreira, M., d'Orey, F., et al. CD70-CD27 interactions provide survival and proliferative signals that regulate T cell receptor-driven activation of human γδ peripheral blood lymphocytes. European Journal of Immunology 41(1), 195-201 (2011).

5. Spencer, C.T., Abate, G., Blazevic, A., et al. Only a subset of phosphoantigen-responsive γ9δ2 T cells mediate protective TB immunity. Journal of Immunology 181(7), 4471-4484 (2008).

6. Moens, E., Brouwer, M., Dimova, T., et al. IL-23R and TCR signaling drives the generation of neonatal Vγ9Vδ2 T cells expressing high levels of cytotoxic mediators and producing IFN-γ and IL-17. Journal of Leukocyte Biology 89(5), 743-752 (2011).